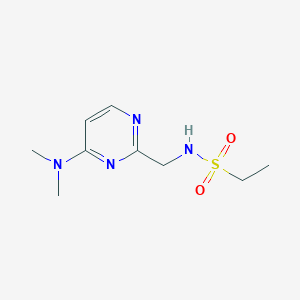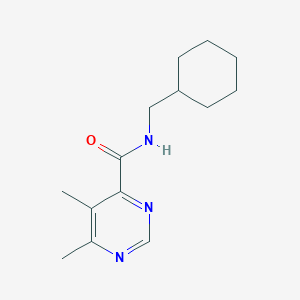
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a pyrimidine derivative that has been shown to possess unique biochemical and physiological properties, making it a valuable tool in various research fields.
Mecanismo De Acción
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, resulting in a downstream effect on various cellular processes.
Biochemical and Physiological Effects:
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on CK2, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory and anti-viral properties, making it a potentially valuable tool in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its high level of selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without the confounding effects of other protein kinases. However, one limitation of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential avenue is the development of more potent and selective CK2 inhibitors based on the structure of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide. Additionally, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide could be further studied for its potential applications in the treatment of cancer and other diseases. Finally, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide could be used as a tool to study the role of CK2 in various physiological processes, including cell differentiation and development.
Métodos De Síntesis
The synthesis of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethyl-2-(methylthio)pyrimidin-4-amine with cyclohexylmethylchloroformate in the presence of a base. The resulting N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is then purified through recrystallization to achieve a high level of purity.
Aplicaciones Científicas De Investigación
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of the protein kinase CK2. This protein kinase is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of this protein kinase in various cellular processes.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-11(2)16-9-17-13(10)14(18)15-8-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPYGUZZYVTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)
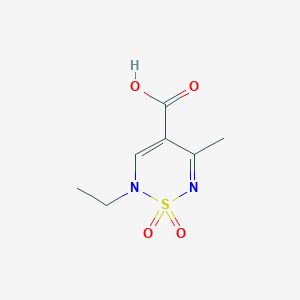
![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)
![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)
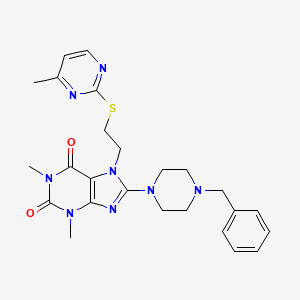

![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)
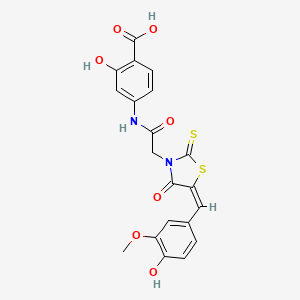
![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)
